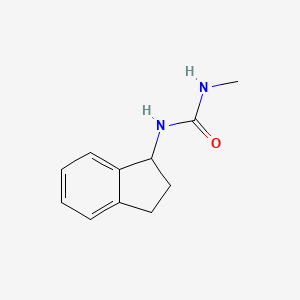

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is an organic compound that belongs to the class of urea derivatives. It features a unique structure with an indene moiety fused to a urea group, making it an interesting subject for various chemical and biological studies.

Wirkmechanismus

Target of Action

The primary target of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is the protein tyrosine kinase (2HCK) enzyme . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .

Mode of Action

This compound interacts with its target through strong hydrogen bonding interactions . Specifically, it binds with the ARG 160 amino acid residue present on the α-helix of the protein tyrosine kinase (2HCK) enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of the 2HCK enzyme affects various biochemical pathwaysTherefore, the inhibition of 2HCK could potentially affect pathways related to cell growth, differentiation, and metabolism .

Pharmacokinetics

The compound’s in vitro antioxidant activity has been compared with molecular docking, admet, qsar, and bioactivity study results . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would positively impact its bioavailability .

Result of Action

The result of this compound’s action is the inhibition of the 2HCK enzyme, leading to changes in the cellular processes it regulates . The compound has been found to have potent antioxidant activity, suggesting that it may protect cells from damage caused by harmful free radicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with methyl isocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions with a base catalyst like N,N-diisopropylethylamine (Hunig’s base) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process adheres to safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the indene moiety.

Reduction: Reduced forms of the urea group.

Substitution: Substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: These compounds share a similar indene moiety but differ in the substituents on the urea group.

2,3-dihydro-1H-inden-1-one derivatives: These compounds have a similar indene structure but lack the urea group.

Uniqueness

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is unique due to its specific combination of the indene moiety and the urea group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Biologische Aktivität

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is an organic compound belonging to the class of urea derivatives, which are known for their diverse biological activities. This compound features a unique indene structure combined with a methylurea moiety, which may contribute to its distinct interactions within biological systems. Research into its biological activity has revealed potential therapeutic applications, particularly in modulating ion channels and exhibiting antimicrobial properties.

- Molecular Formula : C_{11}H_{13}N_{2}O

- Molar Mass : Approximately 190.24 g/mol

- Structure : The compound consists of a urea functional group attached to a 2,3-dihydro-1H-indene moiety, with a methyl group on the urea nitrogen.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Ion Channel Modulation : The compound has been shown to interact with KCNQ2 channels, which are critical for regulating neuronal excitability and muscle contraction. This interaction suggests potential applications in treating conditions like epilepsy or cardiac arrhythmias.

- Enzyme Interaction : Similar to other urea derivatives, it may engage with enzyme active sites through hydrogen bonding and hydrophobic interactions. This property is significant for understanding its potential therapeutic effects.

Biological Activity Studies

Research findings indicate several notable biological activities associated with this compound:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, revealing promising results:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial activity against various bacterial strains, including multidrug-resistant isolates. Its MIC values ranged between 0.13 µg/mL and 1.0 µg/mL against sensitive and resistant bacteria .

Toxicity Studies

Toxicity evaluations have indicated that while the compound exhibits significant antimicrobial activity, it also shows relatively low cytotoxicity against human fibroblast cells. This balance between efficacy and safety is crucial for its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzyl-3-methylurea | Benzyl group instead of indene | Potential anticancer properties |

| 1-(4-chloro-phenyl)-3-methylurea | Chlorinated phenyl group | Anticancer properties |

| 1-(2-hydroxyindolyl)-3-methylurea | Hydroxy group on an indole derivative | Antimicrobial activity |

| Triclocarban | Urea derivative with chlorophenyl groups | Antimicrobial activity |

The uniqueness of this compound lies in its specific dihydroindene structure combined with the methylurea functionality. This combination may lead to distinct interactions within biological systems compared to other similar compounds, potentially resulting in unique therapeutic effects and applications.

Case Studies and Research Findings

Several case studies have examined the biological effects of this compound:

- Study on Ion Channel Modulation : A research study highlighted the role of this compound in modulating KCNQ2 channels, suggesting its potential use in treating dysuria and other related disorders .

- Antimicrobial Efficacy : In vivo studies demonstrated that the compound exhibited good tolerability and low toxicity when tested on mice models infected with staphylococcal sepsis, showcasing its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPMQHGCNDHBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.